N-(3,4-dimethoxyphenyl)-2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S/c1-30-20-14-13-19(15-21(20)31-2)26-22(29)16-32-25-23(17-9-5-3-6-10-17)27-24(28-25)18-11-7-4-8-12-18/h3-15H,16H2,1-2H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBNNIQCUKUBPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=C(NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of benzil with ammonium acetate in the presence of acetic acid.
Introduction of the Diphenyl Groups: The diphenyl groups are introduced via a Friedel-Crafts acylation reaction using benzene and an appropriate acyl chloride.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is attached through an electrophilic aromatic substitution reaction.
Formation of the Sulfanylacetamide Linkage: The final step involves the formation of the sulfanylacetamide linkage through a nucleophilic substitution reaction using a suitable thiol and acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
N-(3,4-dimethoxyphenyl)-2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]acetamide can be compared with other similar compounds, such as:
N-(3,4-dimethoxyphenyl)-2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]ethanamide: Differing by the length of the acetamide chain.
N-(3,4-dimethoxyphenyl)-2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]propionamide: Differing by the presence of a propionamide group instead of an acetamide group.
The uniqueness of this compound lies in its specific structural arrangement, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
N-(3,4-dimethoxyphenyl)-2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the context of antiviral and antimicrobial properties. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
- Molecular Formula : C25H23N3O3S
- Molecular Weight : 441.53 g/mol
- CAS Number : 734534-54-4
The compound exhibits its biological activity primarily through inhibition of specific enzymes and pathways associated with viral replication and bacterial growth. The imidazole moiety plays a critical role in interacting with enzyme active sites, particularly in viral proteases such as SARS-CoV-2 3CLpro.
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. In a study focusing on SARS-CoV-2, derivatives of imidazole were synthesized and screened for their ability to inhibit the 3CLpro enzyme:
- Inhibition Rate : Compounds showed enzyme inhibition rates between 84% to 99% at a concentration of 20 µM.
- Antiviral Efficacy : The compound demonstrated antiviral activity against both the ancestral Wuhan strain and the Delta variant, with varying effectiveness observed (14.1% for Wuhan and 6.9% for Delta) .
Table 1: Antiviral Activity Against SARS-CoV-2 Variants
| Compound ID | Enzyme Inhibition (%) | Antiviral Activity (Wuhan) (%) | Antiviral Activity (Delta) (%) |
|---|---|---|---|
| Compound 6 | 89.96 | 14.1 | 6.9 |
| Compound 7 | - | - | - |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that imidazole derivatives can exhibit significant antibacterial effects:
- In vitro Studies : Several derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant strains.
- Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values comparable to standard antibiotics like Vancomycin .
Table 2: Antimicrobial Activity Against MRSA
| Compound ID | MIC (µg/mL) | Activity Level |
|---|---|---|
| Compound A | 0.78 | Potent |
| Compound B | - | Moderate |
Case Studies
- Synthesis and Evaluation : A study synthesized various derivatives of this compound and assessed their biological activities. The findings indicated that modifications to the phenyl rings significantly enhanced antiviral potency due to increased lipophilicity and improved cell permeability .
- Structure-Activity Relationship (SAR) : The introduction of methoxy groups was found to stabilize interactions with the active sites on viral proteases, suggesting that further modifications could optimize efficacy against COVID-19 variants .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended to optimize the yield and purity of N-(3,4-dimethoxyphenyl)-2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]acetamide?
- Methodology :
- Employ multi-step reactions with precise control of temperature, pH, and solvent polarity (e.g., dichloromethane or THF) to minimize side reactions .
- Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amide bond formation, as demonstrated in structurally related acetamide syntheses .
- Purify intermediates via column chromatography or recrystallization, and validate purity using HPLC (>95% purity threshold) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for methoxy (δ ~3.7–3.9 ppm), aromatic protons (δ ~6.8–7.5 ppm), and sulfanyl-acetamide linkages (δ ~4.2 ppm for –CH2–S–) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion ([M+H]+) and isotopic pattern to verify the molecular formula .
- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, N–H bend at ~1550 cm⁻¹) .
Q. How can the reactivity of the sulfanyl (–S–) and imidazole moieties be exploited in derivatization?
- Methodology :
- Sulfanyl group : Perform nucleophilic substitutions (e.g., alkylation with iodomethane) or oxidation to sulfoxides/sulfones using H2O2 or mCPBA .
- Imidazole ring : Modify via electrophilic aromatic substitution (e.g., nitration) or coordinate with metal ions (e.g., Cu²⁺) to study chelation effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological targets?
- Methodology :
- Synthesize analogs with variations in the dimethoxyphenyl, diphenylimidazole, or sulfanyl-acetamide groups .
- Test against in vitro assays (e.g., kinase inhibition, antimicrobial activity) and correlate substituent effects with potency. Use molecular docking to predict binding interactions with target proteins (e.g., cytochrome P450) .
- Prioritize analogs with logP values <5 and topological polar surface area (TPSA) <140 Ų for drug-likeness .
Q. What crystallographic approaches resolve conformational heterogeneity in related acetamide derivatives?
- Methodology :
- Grow single crystals via slow evaporation (e.g., methylene chloride/hexane) and collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) .
- Analyze asymmetric units for dihedral angles between aromatic rings (e.g., 44.5–77.5° in dichlorophenyl analogs) and hydrogen-bonding patterns (e.g., N–H⋯O dimers of R22(10) type) .
- Use density functional theory (DFT) to compare experimental and calculated bond lengths/angles (<0.02 Å deviation) .
Q. How should contradictory spectral data (e.g., NMR vs. HRMS) be resolved during structural validation?
- Methodology :
- Step 1 : Repeat measurements under standardized conditions (e.g., deuterated solvent purity, temperature calibration) .
- Step 2 : Cross-validate with alternative techniques (e.g., 2D NMR for ambiguous proton assignments; elemental analysis for C/H/N/S content) .
- Step 3 : Rule out impurities via LC-MS to detect trace byproducts (e.g., incomplete deprotection of methoxy groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
